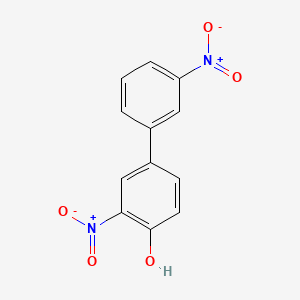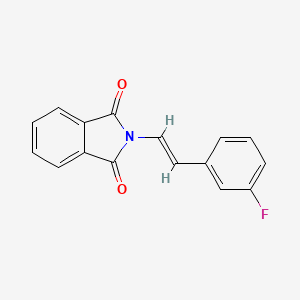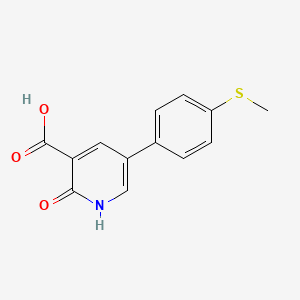![molecular formula C13H10F3NO3 B6328471 1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione CAS No. 278183-69-0](/img/structure/B6328471.png)
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione (TFMPD) is a compound that has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and biotechnology. TFMPD is a versatile molecule that has been used in research to investigate the mechanism of action of various drugs and to explore new therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs, including antifungal agents, antiviral agents, and antibiotics. It has also been used to explore new therapeutic strategies for the treatment of cancer, HIV, and other diseases. In addition, this compound has been used to investigate the biochemical and physiological effects of various drugs and to study the pharmacokinetics of drugs.
Wirkmechanismus
The mechanism of action of 1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, this compound has been shown to inhibit the activity of other enzymes, such as cyclooxygenase, which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of fatty acids. In addition, this compound has been shown to have anti-inflammatory, anti-bacterial, and antioxidant effects. Furthermore, this compound has been shown to have anti-cancer effects and to increase the efficacy of some drugs.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized. In addition, it is a highly stable compound and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, and its solubility in organic solvents is limited. In addition, this compound can be toxic at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione. One potential direction is to further explore its mechanism of action and to identify additional biochemical and physiological effects. Another potential direction is to explore the therapeutic potential of this compound in the treatment of various diseases, such as cancer, HIV, and other infectious diseases. In addition, further research could be conducted to explore the pharmacokinetics of this compound and to identify potential drug-drug interactions. Finally, further research could be conducted to explore the potential of this compound as an adjuvant for other drugs.
Synthesemethoden
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione can be synthesized by a three-step reaction process. The first step involves the reaction of 2-methyl-2-butene with trifluoroacetic anhydride in the presence of a base, such as pyridine, to form ethyl trifluoroacetate. The second step involves the reaction of ethyl trifluoroacetate with 4-trifluoromethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form this compound. The third step involves the reaction of this compound with a base, such as potassium hydroxide, to form the desired product.
Eigenschaften
IUPAC Name |
1-[(E)-2-[4-(trifluoromethoxy)phenyl]ethenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c14-13(15,16)20-10-3-1-9(2-4-10)7-8-17-11(18)5-6-12(17)19/h1-4,7-8H,5-6H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVNSJPZLIHVFM-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C=CC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)/C=C/C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6328460.png)

![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)


![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)